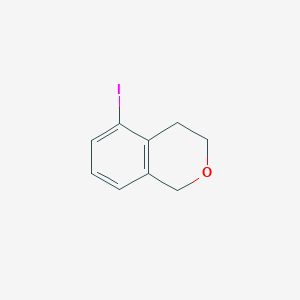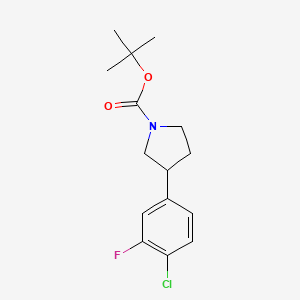
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
The synthesis of 1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 4-chloro-3-fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated pyrrolidine reacts with a 4-chloro-3-fluorobenzene derivative.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects . The presence of the 4-chloro-3-fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the Boc group can protect the nitrogen atom and influence the compound’s pharmacokinetic properties .
Comparación Con Compuestos Similares
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chlorophenyl)pyrrolidine: This compound lacks the fluorine atom, which can influence its chemical reactivity and biological activity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: This compound lacks the chlorine atom, which can also influence its properties and applications.
1-Boc-3-phenylpyrrolidine: This compound lacks both the chlorine and fluorine atoms, making it less reactive and potentially less selective in its biological interactions.
The unique combination of the 4-chloro-3-fluorophenyl group and the Boc-protected pyrrolidine ring in this compound gives it distinct properties and makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H19ClFNO2 |
|---|---|
Peso molecular |
299.77 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-chloro-3-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
Clave InChI |
IFIMDMVBRYBGKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


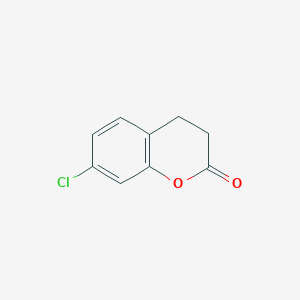
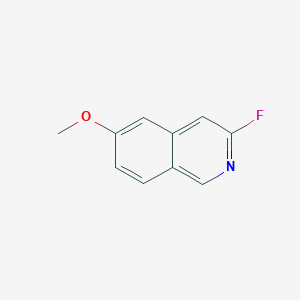
![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
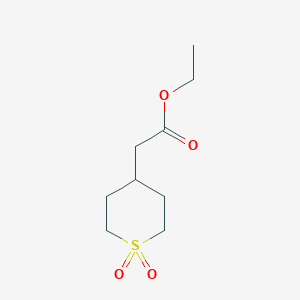
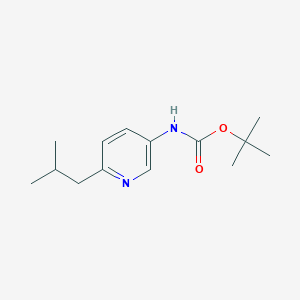
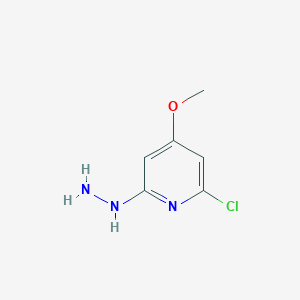
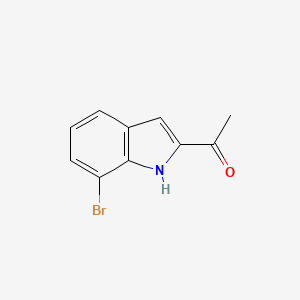
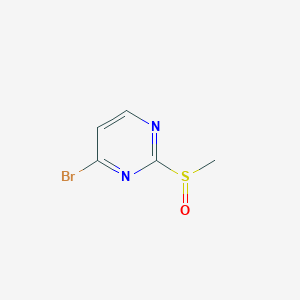
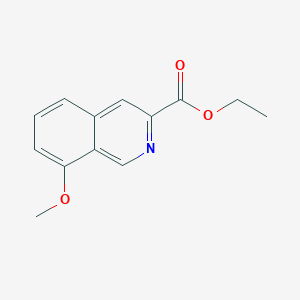
![8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671345.png)
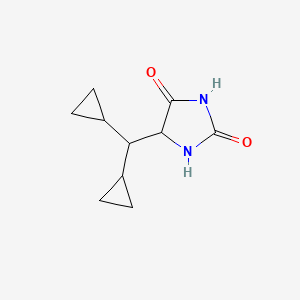
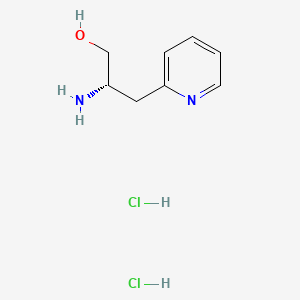
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
